D-Homophenylalanine
Overview
Description
D-Homophenylalanine is an amino acid protection monomer used in peptide synthesis1. It has a molecular formula of C10H13NO2, an average mass of 179.216 Da, and a monoisotopic mass of 179.094635 Da2.
Synthesis Analysis
D-Homophenylalanine can be synthesized in high yield by treating 5-benzylmethylhydantoin with a microorganism belonging to the genus Pseudomonas or a 5-hydantoin decomposition-type enzyme derived from the microorganism1.
Molecular Structure Analysis
The molecular structure of D-Homophenylalanine consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms2. It has a molar refractivity of 50.1±0.3 cm³2.
Chemical Reactions Analysis
While specific chemical reactions involving D-Homophenylalanine are not detailed in the search results, it’s known that D-Homophenylalanine is used in peptide synthesis1.
Physical And Chemical Properties Analysis
D-Homophenylalanine has a density of 1.2±0.1 g/cm³, a boiling point of 324.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C2. It also has an enthalpy of vaporization of 59.8±3.0 kJ/mol and a flash point of 150.2±25.9 °C2.Scientific Research Applications
Pharmaceutical Precursor : D-Homophenylalanine is extensively used in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors have significant clinical applications in managing hypertension and congestive heart failure (CHF) (Ahmad, Oh, & Abd Shukor, 2009).
Biocatalytic Synthesis : Biocatalytic methods for synthesizing D-Homophenylalanine are gaining attention due to their potential industrial applications, adherence to green chemistry principles, and sustainability. This approach is more environmentally friendly and cost-effective compared to traditional chemical synthesis methods (Ahmad, Oh, & Abd Shukor, 2009).
Enzyme Engineering for Production : There's development in enzyme engineering, such as creating an NADPH-dependent homophenylalanine dehydrogenase. This innovation offers a new tool for in vitro catalysis and in vivo metabolic engineering, improving the efficiency of D-Homophenylalanine production (Li & Liao, 2014).
Integrated Membrane Bioreactor for Synthesis : The use of an integrated membrane bioreactor has been shown to be effective for the sustainable biocatalytic synthesis of D-Homophenylalanine. This method allows for better control over the synthesis process, such as adjusting pH for optimal yield (Ahmad, Oh, & Shukor, 2010).
New Synthesis Processes : Research has been conducted to develop new processes for the synthesis of D-Homophenylalanine, aiming to improve overall yield and implement greener procedures (Li Jing-hua, 2011).
Enantioselective Synthesis : The enantioselective synthesis of D-Homophenylalanine has been explored using recombinant Escherichia coli cells. This method has shown potential for high yield and efficiency (Hsu et al., 2006).
Microbial Production : The microbial production of D-Homophenylalanine has been investigated, presenting a more efficient and sustainable approach compared to the chemoenzymatic route. This includes identifying and manipulating specific genes responsible for its synthesis in microorganisms (Koketsu, Mitsuhashi, & Tabata, 2013).
Safety And Hazards
D-Homophenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation3. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. Protective equipment should be worn, and adequate ventilation should be ensured3.
Future Directions
The search results did not provide specific information on the future directions of D-Homophenylalanine. However, given its role in peptide synthesis, it’s likely that ongoing research will continue to explore its potential applications in various fields, including medicine and biochemistry.
Please note that this information is based on the available search results and may not cover all aspects of D-Homophenylalanine. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(2R)-2-amino-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHKOPSMAVJFE-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Homophenylalanine | |
CAS RN |
82795-51-5 | |
Record name | Homophenylalanine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082795515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-amino-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOPHENYLALANINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847ZW3PEP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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